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Compound of Interest

Compound Name: 2,3-Dichloro-5-nitrobenzaldehyde

Cat. No.: B3294610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2,3-
Dichloro-5-nitrobenzaldehyde (C₇H₃Cl₂NO₃), a substituted aromatic aldehyde of interest in

medicinal chemistry and materials science. Due to the limited availability of direct experimental

spectra for this specific compound in public databases, this guide presents a predictive

analysis based on the known spectroscopic data of structurally related molecules. The

methodologies and expected data are detailed to assist researchers in the characterization of

this and similar compounds.

Chemical Structure and Properties
2,3-Dichloro-5-nitrobenzaldehyde possesses a benzaldehyde core with two chlorine atoms at

positions 2 and 3, and a nitro group at position 5. This substitution pattern significantly

influences its electronic and, consequently, its spectroscopic properties.

Molecular Formula: C₇H₃Cl₂NO₃[1] Molecular Weight: 220.01 g/mol [1] IUPAC Name: 2,3-
dichloro-5-nitrobenzaldehyde[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2,3-Dichloro-5-
nitrobenzaldehyde based on the analysis of related compounds, including various chloro- and

nitro-substituted benzaldehydes.
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Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~10.1 - 10.5 Singlet -
Aldehyde proton (-

CHO)

~8.5 - 8.8 Doublet ~2-3 Aromatic proton (H-6)

~8.2 - 8.4 Doublet ~2-3 Aromatic proton (H-4)

Rationale: The aldehyde proton is expected to be significantly deshielded. The aromatic

protons will appear as doublets due to meta-coupling, with their chemical shifts influenced by

the electron-withdrawing nitro and chloro groups.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~185 - 190 Aldehyde carbon (C=O)

~148 - 152 Aromatic carbon (C-5, attached to NO₂)

~135 - 140 Aromatic carbon (C-1, attached to CHO)

~133 - 138 Aromatic carbon (C-2, attached to Cl)

~130 - 135 Aromatic carbon (C-3, attached to Cl)

~125 - 130 Aromatic carbon (C-6)

~120 - 125 Aromatic carbon (C-4)

Rationale: The carbonyl carbon is the most deshielded. The carbons attached to the

electronegative substituents (NO₂ and Cl) will also have higher chemical shifts. The remaining

aromatic carbons will be influenced by the overall electronic environment of the ring.

Table 3: Predicted FT-IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium Aromatic C-H stretch

~2900 - 2800 Weak Aldehyde C-H stretch

~1710 - 1690 Strong Aldehyde C=O stretch[2]

~1600 - 1580 Medium Aromatic C=C stretch

~1540 - 1520 Strong Asymmetric NO₂ stretch

~1350 - 1330 Strong Symmetric NO₂ stretch

~850 - 800 Strong C-Cl stretch

~800 - 700 Strong
Aromatic C-H out-of-plane

bend

Rationale: The characteristic peaks for the aldehyde (C=O and C-H stretches) and the nitro

group (asymmetric and symmetric stretches) are expected to be prominent. The C-Cl stretches

and aromatic ring vibrations will also be present.

Table 4: Predicted UV-Vis Data (in Ethanol)
λmax (nm)

Molar Absorptivity (ε,
M⁻¹cm⁻¹)

Transition

~250 - 260 High π → π

~300 - 320 Low to Medium n → π

Rationale: Substituted benzaldehydes typically show a strong π → π transition and a weaker n

→ π* transition. The presence of the nitro and chloro groups is expected to cause a

bathochromic (red) shift compared to unsubstituted benzaldehyde.[3]*

Table 5: Predicted Mass Spectrometry Data (Electron
Ionization)
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m/z Relative Intensity Assignment

220/222/224 High
[M]⁺ (Molecular ion peak with

isotopic pattern for 2 Cl)

219/221/223 Medium [M-H]⁺

190/192/194 Medium [M-NO]⁺

174/176 Medium [M-NO₂]⁺

146/148 High [M-NO₂-CO]⁺

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the

presence of two chlorine atoms. Fragmentation is expected to involve the loss of the aldehyde

proton, the nitro group, and carbon monoxide.

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of 2,3-Dichloro-5-
nitrobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Data Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

¹³C NMR Data Acquisition:
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Pulse Program: Proton-decoupled sequence (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount

of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the

mixture into a transparent disk.

Instrumentation: An FT-IR spectrometer.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet should be collected and subtracted from the

sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-grade

solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to obtain a final

concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Data Acquisition:

Wavelength Range: 200-800 nm.
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Scan Speed: Medium.

Use a matched pair of quartz cuvettes, with one containing the pure solvent as a

reference.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample via direct infusion or after separation by gas

chromatography (GC-MS) or liquid chromatography (LC-MS).

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Data Acquisition (EI):

Ionization Energy: 70 eV.

Mass Range: 50-500 m/z.

The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for NMR spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3294610#spectroscopic-analysis-of-2-3-dichloro-5-
nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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